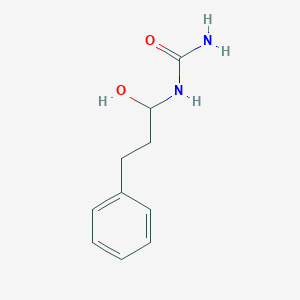
N-(1-Hydroxy-3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Hydroxy-3-phenylpropyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to a propyl chain, which is further connected to a urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-3-phenylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 1-hydroxy-3-phenylpropylamine with an isocyanate can yield the desired urea derivative . This reaction is typically carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations . The use of catalysts and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-Hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of N-(1-Oxo-3-phenylpropyl)urea.
Reduction: Formation of N-(1-Hydroxy-3-phenylpropyl)amine.
Substitution: Formation of substituted phenyl derivatives, depending on the electrophile used.
科学研究应用
N-(1-Hydroxy-3-phenylpropyl)urea has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(1-Hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can modulate signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
- N-(1-Hydroxy-2-phenylethyl)urea
- N-(1-Hydroxy-4-phenylbutyl)urea
- N-(1-Hydroxy-3-phenylpropyl)thiourea
Uniqueness
N-(1-Hydroxy-3-phenylpropyl)urea is unique due to its specific structural features, such as the hydroxy group on the propyl chain and the phenyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of the hydroxy group enhances its solubility in water, making it more suitable for certain biological applications .
属性
CAS 编号 |
64280-41-7 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
(1-hydroxy-3-phenylpropyl)urea |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14) |
InChI 键 |
HCURWNXRTMRGJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(NC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)

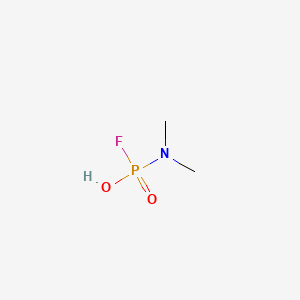
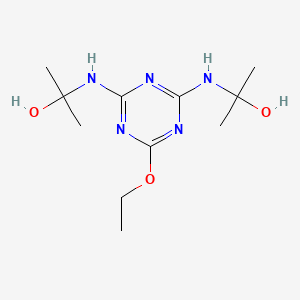
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)

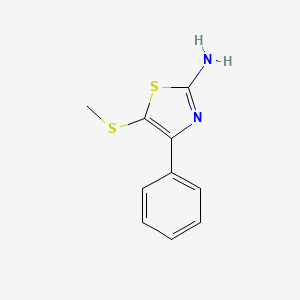
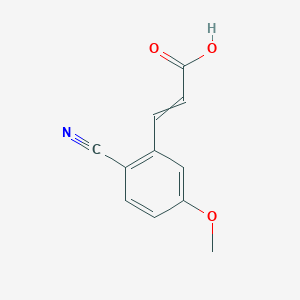
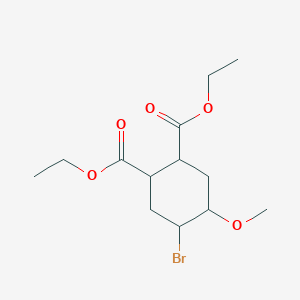
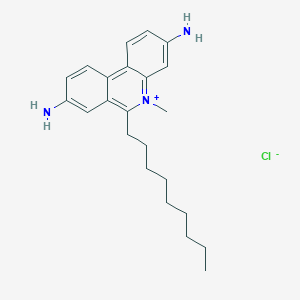
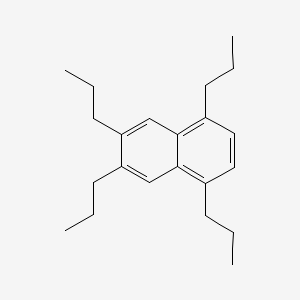
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
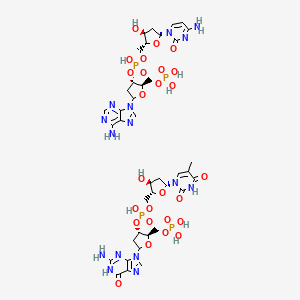
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
